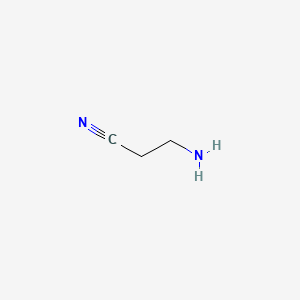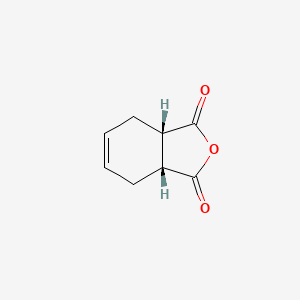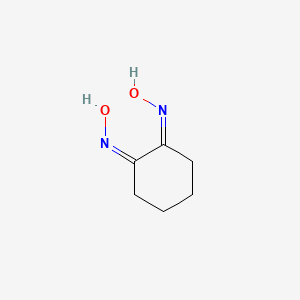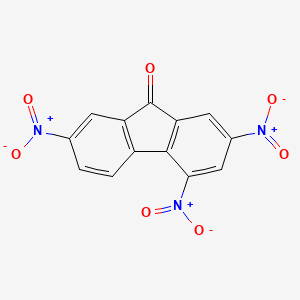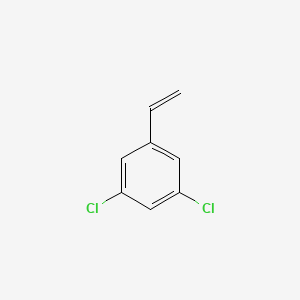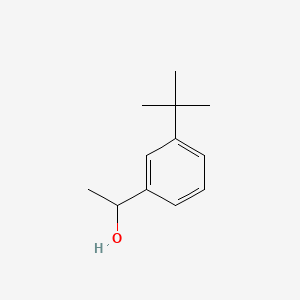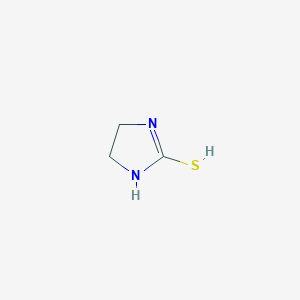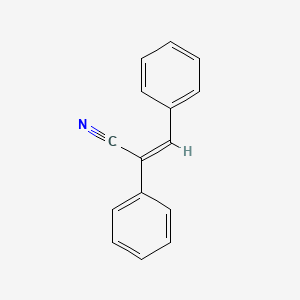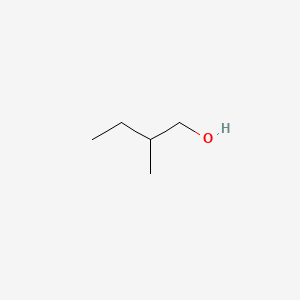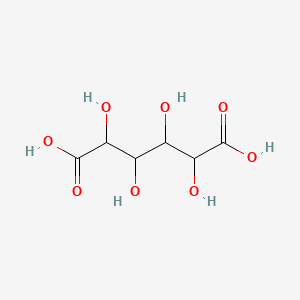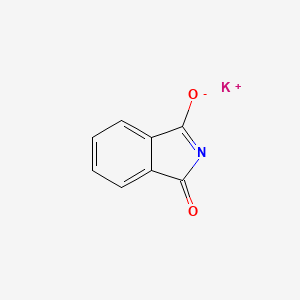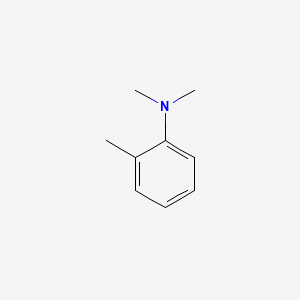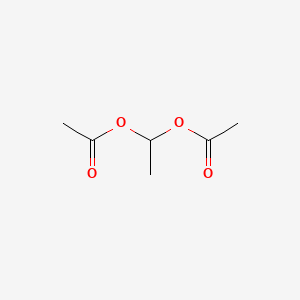
Ethylidene diacetate
概要
説明
Ethylidene diacetate is an organic compound with the formula (CH3CO2)2CHCH3 . It is a colorless low-melting solid that once served as a precursor to vinyl acetate . It is commonly used as a solvent and intermediate in the production of pharmaceuticals, fragrances, and dyes . It is also used as a flavoring agent in food and beverages .
Synthesis Analysis
A major industrial route for the synthesis of Ethylidene diacetate involves the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . The reaction is represented as: CH3CHO + (CH3CO)2O → (CH3CO2)2CHCH3 . There are also other synthetic methods involving the carbonylation of methyl acetate , and the use of a molybdenum-nickel or tungsten-nickel co-catalyst .Molecular Structure Analysis
The molecular formula of Ethylidene diacetate is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da . The IUPAC name for Ethylidene diacetate is Ethane-1,1-diyl diacetate .Chemical Reactions Analysis
Ethylidene diacetate can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid . The reaction is represented as: (CH3CO2)2CHCH3 → CH3CO2CH=CH2 + CH3CO2H .Physical And Chemical Properties Analysis
Ethylidene diacetate is a colorless low-melting solid . It has a density of 1.07 g/cm3 . Its melting point is 18.9 °C and its boiling point is between 167–169 °C .科学的研究の応用
EDA reacts with formamide or acetamide to form ethylidene bisamides and N-vinylamides, with Sn(OAc)2 showing 82.6% selectivity for acetamide derivatives (Rabasco & Waller, 1997).
It is synthesized from dimethyl ether, acetic acid, and syngas in the presence of a RhI3, PPh3, and CH3I catalytic system. This study explored the effects of reaction temperature, pressure, and CO/H2 molar ratio on conversion and product selectivity (Liu et al., 2010).
Ethylidene diacetate is also directly synthesized from methyl acetate and synthesis gas using rhodium–palladium mixed catalysts, achieving high conversion rates and yields (Kudo, Mori, & Sugita, 1985).
Homogeneous transition metal complex catalysts, particularly Rh(CO)Cl(PPh3)2, have shown effectiveness in the selective synthesis of ethylidene diacetate from methyl acetate (Kelkar & Chaudhari, 1995).
EDA's thermocracking reaction to vinyl acetate, a key step in producing vinyl acetate from C_1 compounds (methanol and syngas), shows good catalytic activity with zinc chloride and benzene sulfuric acid (Wang Yi-fei, 2004).
The vapor state decomposition of ethylidene dibutyrate and heptylidene diacetate at temperatures between 200° and 300 °C forms an aldehyde and an anhydride, with the reaction being homogeneous and unimolecular (Coffin, Dacey, & Parlee, 1937).
In another study, the decomposition of butylidene diacetate and ethylidene dipropionate was investigated, providing insights into the homogenous and first-order nature of these reactions (Coffin, 1932).
Research on the cracking reaction from EDA to vinyl acetate, crucial for preparing vinyl acetate from methanol and syngas, showed that anhydrous benzenesulfuric acid has significant catalysis activity (Shi Jun-min, 2004).
Safety And Hazards
Ethylidene diacetate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Direct contact with eyes may cause temporary irritation . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Relevant Papers There are several papers that discuss Ethylidene diacetate. One paper discusses the kinetics of the acid-catalysed hydrolysis and decomposition of Ethylidene diacetate . Another paper presents a synthetic method for Ethylidene diacetate through carbonylation of methyl acetate . These papers provide valuable insights into the properties and potential applications of Ethylidene diacetate.
特性
IUPAC Name |
1-acetyloxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKALUBLCWJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Record name | ethylidene diacetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027188 | |
| Record name | 1,1-Ethanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylidene diacetate | |
CAS RN |
542-10-9, 66455-31-0 | |
| Record name | Ethylidene diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylidene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLIDENE DIACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Ethanediol, 1,1-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Ethanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLIDENE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

